3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-ethyl-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-17(21)15-10-6-7-11-16(15)20(18(19)22)12-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNRKCAQFPNVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322708 | |
| Record name | 3-ethyl-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
886155-70-0 | |
| Record name | 3-ethyl-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of a suitable quinazoline precursor with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The ethyl and 2-methylbenzyl groups influence reactivity at the N1 and N3 positions. Selective alkylation typically requires controlled conditions:
-
Mechanistic Insight : Alkylation at N1 proceeds via deprotonation by K₂CO₃, forming a reactive alkoxide intermediate that attacks electrophiles like benzyl chloride . Acylation at N3 is facilitated by the electron-withdrawing effect of the dione system.
Nucleophilic Substitution
The carbonyl groups at C2 and C4 are susceptible to nucleophilic attack:
Cyclization and Ring Expansion
The compound participates in cycloaddition reactions under catalytic conditions:
-
Key Observation : Microwave (MW) irradiation significantly accelerates reaction rates and improves yields compared to conventional heating .
Oxidation and Reduction
The ethyl and benzyl side chains undergo redox transformations:
Solvent and Temperature Effects
Reaction outcomes are highly dependent on conditions:
| Parameter | Optimal Range | Impact | Example |
|---|---|---|---|
| Solvent | Polar aprotic (DMF) | Enhances nucleophilicity of intermediates | Alkylation yields drop to <50% in THF |
| Temperature | 80–110°C | Critical for cyclization efficiency | MW reduces time from 24h to 30min |
Spectroscopic Validation
Post-reaction characterization employs:
-
NMR : Distinct shifts for N–CH₂ (δ 4.1–4.3 ppm) and aromatic protons (δ 7.2–8.0 ppm) .
-
HPLC : Purity >95% achieved using C18 columns (MeCN:H₂O = 70:30) .
Biological Activity Correlations
Derivatives show structure-dependent bioactivity:
Scientific Research Applications
Biological Activities
1.1 Antimicrobial Properties
Recent studies have indicated that quinazoline derivatives, including 3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound has been evaluated for its efficacy against various strains, showing promising results that suggest potential use as an antimicrobial agent in clinical settings .
1.2 Anticancer Potential
Quinazoline derivatives are known for their anticancer properties. Research has demonstrated that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of kinase activity or interference with cell signaling pathways critical for cancer progression. This compound may exhibit similar properties, making it a candidate for further investigation in oncology .
1.3 Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Quinazoline derivatives have been studied for their anti-inflammatory effects, which may be attributed to their ability to modulate inflammatory pathways. The potential of this compound in reducing inflammation could open avenues for therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a study published in Molecules, researchers synthesized several quinazoline derivatives and tested their antimicrobial efficacy against a panel of bacterial strains. Among the tested compounds, this compound demonstrated significant antibacterial activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity Evaluation
A separate investigation focused on the anticancer properties of quinazoline derivatives highlighted that compounds similar to this compound inhibited cell proliferation in various cancer cell lines. The study provided evidence that these compounds could induce cell cycle arrest and apoptosis through specific molecular pathways .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
3-ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:
4-aminoquinazoline: Known for its use in the development of kinase inhibitors for cancer treatment.
2-methylquinazoline: Studied for its potential as an anti-inflammatory agent.
6,7-dimethoxyquinazoline: Investigated for its neuroprotective effects.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Biological Activity
3-Ethyl-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered interest due to its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies, including antimicrobial efficacy, anticancer properties, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The chemical structure of this compound can be depicted as follows:
The synthesis typically involves the reaction of anthranilic acid derivatives with various alkylating agents under controlled conditions. Recent studies have reported efficient synthetic routes that yield high purity and yield of the target compound .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of quinazoline derivatives have shown promising results. The following table summarizes the antimicrobial activity of this compound against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 75 |
| Escherichia coli | 10–12 | 80 |
| Candida albicans | 10–12 | 77 |
The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. Notably, it surpassed the efficacy of standard antibiotics like ampicillin in certain assays .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colorectal) | 0.052 - 0.084 |
| MCF-7 (Breast) | 2.09 |
| HepG2 (Liver) | 2.08 |
Compounds derived from this scaffold demonstrated superior activity compared to established drugs such as cabozantinib against colorectal cancer cells while showing reduced toxicity towards normal cell lines like WI38 .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at the 1 and 3 positions significantly influence their pharmacological properties. For example:
- Substituents like methyl and ethyl groups enhance antimicrobial potency.
- The introduction of halogens or electron-withdrawing groups can increase anticancer efficacy by improving binding affinity to target enzymes such as c-Met and VEGFR-2 .
Case Studies
A case study highlighted in recent literature focused on the dual inhibition capabilities of modified quinazoline derivatives against c-Met and VEGFR-2 tyrosine kinases. Compounds such as 4b and 4e showed remarkable inhibition with IC50 values ranging from 0.052 to 0.084 µM, indicating their potential as therapeutic agents in cancer treatment .
Q & A
Basic Question
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, confirming substituent positions (e.g., ethyl and benzyl groups) .
- ¹H/¹³C NMR : Key signals include N–CH₂– resonance at δ 4.2–4.5 ppm and aromatic protons at δ 6.8–7.5 ppm .
- IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N–H) validate the quinazoline-dione scaffold .
Best Practices : Compare spectral data with analogs (e.g., 3-phenyl derivatives) to identify substituent-specific shifts .
How should researchers design in vitro assays to evaluate the antibacterial activity of quinazoline derivatives, and what controls are necessary?
Advanced Question
- Bacterial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) reference strains, plus clinical isolates for relevance .
- Minimum Inhibitory Concentration (MIC) : Serial dilution in Mueller-Hinton broth, with 18–24 hour incubation at 37°C. Include positive (ciprofloxacin) and negative (DMSO) controls .
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects by sampling at 0, 4, 8, and 24 hours .
Data Interpretation : Compare MIC values to known drugs and validate statistical significance via ANOVA (p < 0.05) .
When encountering contradictory biological activity data across studies, what analytical approaches can resolve these discrepancies?
Advanced Question
- Assay Standardization : Ensure consistent inoculum size (e.g., 0.5 McFarland standard) and solvent (e.g., ≤1% DMSO) across labs .
- Structural Verification : Re-characterize compounds via LC-MS to rule out degradation or impurities .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
What strategies are effective in addressing low yields during the alkylation step of quinazoline-2,4-dione derivatives?
Advanced Question
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine precursor .
- Temperature Control : Moderate heating (50–60°C) avoids side reactions like over-alkylation .
- Catalytic Bases : Use K₂CO₃ instead of NaOH to maintain pH without hydrolyzing sensitive groups .
How does the choice of catalyst impact the cyclization efficiency in quinazoline-2,4-dione synthesis?
Advanced Question
- Traditional Catalysts : Triphosgene requires anhydrous conditions but achieves 85–90% cyclization .
- Ionic Liquids : 1-Methylhydantoin-based catalysts enable 95% efficiency under mild conditions via dual CO₂ and substrate activation .
- Homogeneous vs. Heterogeneous : Homogeneous catalysts (e.g., Et₃N) offer faster kinetics but complicate purification; heterogeneous alternatives (e.g., silica-supported amines) simplify reuse .
What are the best practices for recrystallizing quinazoline derivatives to achieve high purity without decomposition?
Basic Question
- Solvent Pairing : Use ethanol/water or acetone/hexane gradients to control crystal growth .
- Temperature Gradients : Slow cooling from reflux to 4°C minimizes inclusion of impurities .
- Diffusion Methods : Layer solvents (e.g., dichloromethane with hexane) for slow nucleation, yielding single crystals suitable for XRD .
How can structure-activity relationship (SAR) studies guide the modification of quinazoline-2,4-dione derivatives for enhanced pharmacological profiles?
Advanced Question
- Substituent Screening : Test electron-donating (e.g., –OCH₃) vs. withdrawing (e.g., –NO₂) groups at position 6/7 to modulate antibacterial or anti-inflammatory activity .
- Bioisosteric Replacement : Replace the ethyl group with cyclopropyl to enhance metabolic stability .
- In Silico Modeling : Use molecular dynamics to predict binding affinity to targets like dihydroorotate dehydrogenase (DHODH) .
What safety protocols are essential when handling quinazoline-2,4-dione derivatives during synthesis?
Basic Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
